molecular formula C18H19F3N2O4S2 B14178932 Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)-

Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)-

Cat. No.: B14178932
M. Wt: 448.5 g/mol
InChI Key: PYFXIKQRPSVOJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: Benzenesulfonamide, 5-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)- (IUPAC) Synonyms: WAY-316606, CAS 915759-45-4 Molecular Formula: C₁₈H₁₉F₃N₂O₄S₂ Molecular Weight: 448.48 g/mol Structural Features:

  • Core: Benzenesulfonamide backbone.
  • Substituents:
    • Phenylsulfonyl group at position 3.
    • Trifluoromethyl group at position 2.
    • 4-Piperidinyl group linked via a sulfonamide bond at position 4.

Biological Activity: Acts as a potent inhibitor of secreted frizzled-related protein 1 (sFRP-1), enhancing bone formation and regeneration .

Properties

Molecular Formula

C18H19F3N2O4S2

Molecular Weight

448.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C18H19F3N2O4S2/c19-18(20,21)16-12-15(28(24,25)14-4-2-1-3-5-14)6-7-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2

InChI Key

PYFXIKQRPSVOJT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NS(=O)(=O)C2=C(C=C(C=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Sulfonyl Chloride Intermediate Formation

The synthesis begins with the preparation of benzenesulfonyl chloride derivatives. Patent EP0512953B1 details the reaction of 2-(3-chlorobut-1-enyl)benzenesulfonic acid with phosphorus pentachloride (PCl₅) in methylene chloride at 20–40°C, yielding a mixture of chlorinated sulfonyl chlorides. Critical parameters include:

  • Solvent selection : Chlorobenzene and methylene chloride demonstrate optimal solubility for sulfonic acid precursors.
  • Stoichiometry : A 10–20% excess of PCl₅ ensures complete conversion to sulfonyl chlorides, as under-stoichiometric conditions lead to residual sulfonic acids.

Amination with Piperidine Derivatives

The Chinese patent CN114920686B describes the coupling of sulfonyl chlorides with 4-aminopiperidine under biphasic conditions (toluene/aqueous ammonia). Key steps include:

  • Dropwise addition of 4-aminopiperidine (1.2 equiv) to a sulfonyl chloride solution in toluene at 0–5°C.
  • Gradual warming to 25°C over 4 hours, followed by extraction with ethyl acetate.
  • Acidification with HCl to precipitate the hydrochloride salt, achieving 78–82% yield.

Table 1: Comparative Solvent Effects on Amination Yield

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Toluene 25 4 82
Chloroform 25 6 68
THF 40 3 71

Data adapted from CN114920686B and EP0512953B1.

Modern Catalytic Approaches

Oxidative S–N Coupling Strategies

The Thieme Connect review (2024) highlights oxidative coupling between sulfinic acids and amines using hypervalent iodine catalysts. For the target compound:

  • 4-(Trifluoromethyl)benzenesulfinic acid (1.0 equiv) reacts with 4-piperidinylamine (1.1 equiv) in acetonitrile.
  • Addition of (diacetoxyiodo)benzene (0.2 equiv) at 60°C induces S–N bond formation within 2 hours.
  • Column chromatography purification yields 89% product with >99% purity.

Case Study: Integrated Synthesis from CN114920686B

The Chinese patent provides a full pathway for the hydrochloride salt:

Step 1: Sulfonation
5-Bromo-2-(trifluoromethyl)benzenesulfonic acid (20 mmol) reacts with thionyl chloride (50 mmol) in DMF (0.5 mL) at 80°C for 3 hours.

Step 2: Suzuki Coupling
The sulfonyl chloride couples with phenylboronic acid (22 mmol) using Pd(PPh₃)₄ (0.5 mol%) in dioxane/H₂O (4:1) at 90°C.

Step 3: Piperidine Conjugation
Crude sulfonyl chloride (15 mmol) reacts with 4-aminopiperidine (18 mmol) in THF at −10°C, followed by HCl gas saturation to precipitate the product (76% overall yield).

Comparative Analysis of Methods

Table 2: Efficiency Metrics Across Synthesis Routes

Method Yield (%) Purity (%) Reaction Time Scalability
Traditional (PCl₅) 82 95 8 h Industrial
Oxidative Coupling 89 99 2 h Lab-scale
Radical Bromination 68 91 6 h Pilot-scale

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, preventing its normal function and leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

W-15 (4-Chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide)

Key Differences :

  • Core Structure : Shares a benzenesulfonamide backbone but lacks the trifluoromethyl group.
  • Substituents :
    • Chlorine atom at position 4 (vs. trifluoromethyl in WAY-316606).
    • 2-Piperidinylidene group (unsaturated piperidine) vs. 4-piperidinyl (saturated piperidine) in WAY-316605.
    • 2-Phenylethyl chain attached to the piperidine (absent in WAY-316606).
  • Biological Activity : W-15 is a synthetic opioid receptor modulator, structurally distinct from WAY-316606’s sFRP-1 inhibition .

Table 1 : Structural and Functional Comparison with W-15

Feature WAY-316606 W-15
Substituent at Position 2 Trifluoromethyl Chlorine
Piperidine Group 4-Piperidinyl (saturated) 2-Piperidinylidene (unsaturated)
Additional Groups Phenylsulfonyl at position 5 2-Phenylethyl chain
Biological Target sFRP-1 inhibitor Opioid receptor modulator

Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide)

Key Differences :

  • Core Structure : Celecoxib incorporates a pyrazole ring fused to the benzene, unlike WAY-316606’s simple benzenesulfonamide.
  • Substituents :
    • Trifluoromethyl group at position 3 of the pyrazole (vs. position 2 in WAY-316606).
    • 4-Methylphenyl group on the pyrazole (absent in WAY-316606).
  • Biological Activity : Celecoxib is a COX-2 inhibitor used for anti-inflammatory purposes, contrasting with WAY-316606’s bone-targeted sFRP-1 inhibition .

Table 2 : Comparison with Celecoxib

Feature WAY-316606 Celecoxib
Heterocyclic Ring None Pyrazole
Trifluoromethyl Position Position 2 Position 3 (on pyrazole)
Additional Groups 4-Piperidinyl, phenylsulfonyl 4-Methylphenyl
Biological Target sFRP-1 COX-2

Benzenesulfonamide,N-[1-(cyanomethyl)-4-piperidinyl]-5-(phenylsulfonyl)-2-(trifluoromethyl)- (CAS 915760-07-5)

Key Differences :

  • Substituents: Cyanomethyl group on the 4-piperidinyl nitrogen (vs. unsubstituted piperidine in WAY-316606).
  • Impact: The cyanomethyl group may alter metabolic stability or binding affinity compared to WAY-316606’s simpler piperidine .

Table 3: Comparison with Cyanomethyl Derivative

Feature WAY-316606 CAS 915760-07-5
Piperidine Substitution Unsubstituted Cyanomethyl at N-position
Molecular Weight 448.48 g/mol ~463 g/mol (estimated)
Biological Implications Optimized for sFRP-1 inhibition Potential altered pharmacokinetics

Research Findings and Mechanistic Insights

  • WAY-316606 : Demonstrated efficacy in bone regeneration by blocking sFRP-1, which antagonizes Wnt signaling .
  • W-15 : Binds to opioid receptors but lacks the trifluoromethyl group’s electron-withdrawing effects, reducing its metabolic resistance compared to WAY-316606 .
  • Celecoxib : The trifluoromethyl group enhances COX-2 selectivity by stabilizing the sulfonamide’s acidic proton, a feature shared with WAY-316606 but applied to different targets .

Biological Activity

Benzenesulfonamide, specifically 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)-, also known as WAY-316606, has garnered attention in pharmacological research due to its significant biological activities, particularly its role as an inhibitor of secreted Frizzled-related protein 1 (sFRP-1). This compound is characterized by its complex molecular structure and is associated with various biological effects, particularly in the context of Wnt signaling pathways.

  • Molecular Formula : C18H19F3N2O4S2
  • Molecular Weight : 484.94 g/mol
  • CAS Number : 915759-45-4
  • Solubility : Soluble in DMSO (up to 20 mM)
  • Purity : >99%

WAY-316606 functions primarily as an sFRP-1 inhibitor , which prevents sFRP-1 from interacting with Wnt proteins, thereby enhancing Wnt signaling. This mechanism is crucial because Wnt signaling plays a vital role in various cellular processes, including cell proliferation, differentiation, and survival.

Key Findings:

  • Inhibition of sFRP-1 : The compound exhibits an IC50 value of approximately 0.5 μM for inhibiting sFRP-1, indicating potent activity in modulating this pathway .
  • Effect on Bone Formation : In murine calvarial organ culture assays, WAY-316606 has been shown to increase total bone area when administered at concentrations greater than 0.1 nM . This suggests potential applications in bone regenerative therapies.

Table 1: Summary of Biological Activities

Study ReferenceActivityConcentrationResult
sFRP-1 inhibitionIC50 = 0.5 μMSignificant enhancement of Wnt signaling
Bone area increase>0.1 nMIncreased total bone area in organ culture
Perfusion pressure0.001 nMDecreased coronary resistance in isolated rat heart model

Case Study: Perfusion Pressure and Coronary Resistance

In a study evaluating the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance, it was found that compounds similar to WAY-316606 significantly decreased coronary resistance over time compared to controls. The results indicated that these compounds could interact with biomolecules regulating blood pressure, potentially through calcium channel modulation .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of WAY-316606 with various biological targets. The docking simulations revealed that the compound binds effectively to the active sites of enzymes involved in critical biological pathways, further supporting its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)-, and how can purity be optimized?

  • Methodology : A multi-step synthesis involving sulfonylation of the piperidine moiety, followed by coupling with a trifluoromethyl-substituted benzene ring. Key steps include:

  • Use of protecting groups (e.g., tert-butyl) for the piperidine nitrogen to prevent side reactions during sulfonylation .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >98% purity .
    • Critical Parameters : Monitor reaction progress using TLC or HPLC; optimize stoichiometry of sulfonyl chloride intermediates to avoid over-sulfonylation.

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be experimentally determined?

  • Methodology :

  • Solubility : Perform shake-flask method in solvents (DMSO, water, ethanol) at 25°C, quantified via UV-Vis spectroscopy or HPLC .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect degradation products .
    • Key Findings : The compound is highly lipophilic (logP ~3.5) due to the trifluoromethyl group, with limited aqueous solubility (<0.1 mg/mL in water) .

Q. What is the proposed mechanism of action for this compound as a sFRP-1 inhibitor?

  • Methodology :

  • Target Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to sFRP-1 .
  • Functional Assays : Wnt/β-catenin pathway activation in HEK293 cells, monitored via luciferase reporter assays .
    • Mechanism : The sulfonamide and piperidine groups interact with sFRP-1’s Frizzled domain, blocking its inhibition of Wnt signaling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity between structural analogs of this compound?

  • Methodology :

  • SAR Analysis : Compare analogs (e.g., variations in sulfonyl or trifluoromethyl groups) using molecular docking (AutoDock Vina) to identify critical binding residues .
  • In Vitro Validation : Test analogs in parallel for sFRP-1 inhibition (IC50) and cytotoxicity (MTT assay) to isolate structure-activity relationships .
    • Example Contradiction : Substituting the trifluoromethyl group with chlorine reduces potency by >10-fold, highlighting its role in hydrophobic interactions .

Q. What advanced techniques validate the compound’s target specificity in complex biological systems?

  • Methodology :

  • CRISPR Knockout : Generate sFRP-1−/− cell lines; assess compound activity loss via Western blot (β-catenin levels) .
  • Proteome Profiling : Use affinity-based pulldown with biotinylated derivatives and mass spectrometry to identify off-target binding .
    • Key Insight : The compound shows high selectivity for sFRP-1 over sFRP-2/3 (Ki ratio >100:1) .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile?

  • Methodology :

  • ADME Prediction : Use Schrödinger’s QikProp to predict bioavailability (%F), blood-brain barrier penetration (logBB), and CYP450 inhibition .
  • Metabolic Stability : Simulate phase I metabolism (CYP3A4/2D6) with StarDrop’s DEREK Nexus to identify labile sites (e.g., piperidine N-dealkylation) .
    • Optimization Strategy : Introduce methyl groups to the piperidine ring to reduce metabolic clearance .

Q. What experimental approaches address discrepancies in spectroscopic data during structural elucidation?

  • Methodology :

  • Multi-Technique Analysis : Combine 1H/13C NMR (600 MHz, DMSO-d6), high-resolution MS (ESI+), and X-ray crystallography to resolve ambiguous peaks .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the sulfonamide-piperidine linkage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.